6-oxabicyclo[3.2.1]octan-4-one

Catalog No.
S6441137
CAS No.
50552-00-6
M.F
C7H10O2
M. Wt
126.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-oxabicyclo[3.2.1]octan-4-one

CAS Number

50552-00-6

Product Name

6-oxabicyclo[3.2.1]octan-4-one

Molecular Formula

C7H10O2

Molecular Weight

126.2

Synthesis and Characterization

6-Oxabicyclo[3.2.1]octan-4-one (OBT) is a bicyclic organic compound containing a ketone and an ether functional group. Research has been conducted on the development of efficient methods for synthesizing OBT. For example, a 2012 study describes the synthesis of OBT from readily available starting materials [].

Additionally, research efforts have focused on characterizing the physical and chemical properties of OBT using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications

OBT has been investigated for potential applications in various scientific research fields. Here are some examples:

  • Medicinal Chemistry: Due to its structure, OBT has been studied as a potential scaffold for the development of new drugs []. However, more research is needed to determine its efficacy and safety.
  • Material Science: OBT's cyclic structure and functional groups make it a candidate for the design of new materials with specific properties [].

6-Oxabicyclo[3.2.1]octan-4-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom integrated into the bicyclic ring system. Its molecular formula is C7H10O2C_7H_{10}O_2, and it has a molecular weight of 126.2 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its distinct chemical properties and reactivity .

, including:

  • Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols or other reduced forms using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can occur where functional groups are replaced by other groups, typically facilitated by reagents such as halogens or nucleophiles under suitable conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 6-oxabicyclo[3.2.1]octan-4-one may exhibit various biological activities, particularly as a ligand that interacts with specific enzymes or receptors. This interaction can modulate biological pathways and may lead to therapeutic effects, although detailed studies on its pharmacological properties are still ongoing . The compound's structural features suggest potential applications in drug development and medicinal chemistry.

The synthesis of 6-oxabicyclo[3.2.1]octan-4-one can be achieved through several methods:

  • Cyclohexene Oxide Reaction: One common approach involves treating cyclohexene oxide with a strong acid, which induces ring closure to form the bicyclic structure.
  • Gold-Catalyzed Reactions: A more recent method employs gold catalysts in a cascade reaction involving substituted cyclohexane derivatives, allowing for the formation of complex oxabicyclo structures .
  • Industrial Production: Large-scale synthesis often uses optimized reaction conditions, including continuous flow reactors and advanced purification techniques to ensure high yield and purity .

These methods reflect the compound's importance in both academic research and industrial applications.

6-Oxabicyclo[3.2.1]octan-4-one has several notable applications:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Pharmaceutical Development: Ongoing research is exploring its potential as an active pharmaceutical ingredient or intermediate in drug synthesis.
  • Chemical Industry: The compound is utilized in producing various chemicals and materials due to its unique reactivity and structural properties .

These applications underscore its significance in multiple fields.

Studies on the interactions of 6-oxabicyclo[3.2.1]octan-4-one with biological molecules are crucial for understanding its potential therapeutic effects. The compound may interact with specific receptors or enzymes, influencing biochemical pathways relevant to disease mechanisms . Further research is needed to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 6-oxabicyclo[3.2.1]octan-4-one, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Aspects
6-Azabicyclo[3.2.1]octan-3-oneContains nitrogen instead of oxygenPotentially different biological activity due to nitrogen
8-Oxabicyclo[3.2.1]octaneSimilar bicyclic structure but with oxygen at a different positionVariations in reactivity based on oxygen positioning
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-oneBromo substitution at a different positionAltered physical and chemical properties due to bromine

The uniqueness of 6-oxabicyclo[3.2.1]octan-4-one lies in its specific oxygen placement within the bicyclic ring system, which imparts distinct chemical and physical properties that are valuable for specific applications in synthesis and research .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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